
Zinc meso-tetraphenylporphine
Descripción general
Descripción
Zinc tetraphenylporphyrin is a zinc porphyrin. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Regeneración fotocatalítica de NAD+
ZnTPP se utiliza en la regeneración fotocatalítica de NAD+. Se combina con C60 para formar una estructura donante-aceptora con un campo eléctrico interno robusto. Esta estructura asegura una separación y transferencia de carga ultrarrápida y de larga duración, lo que mejora el rendimiento de la regeneración fotocatalítica .
Diodos emisores de luz
ZnTPP se utiliza en la fabricación de diodos emisores de luz. Sus propiedades únicas lo hacen adecuado para su uso en estos dispositivos .
Biología molecular
ZnTPP tiene aplicaciones valiosas en biología molecular. Sin embargo, las aplicaciones específicas en este campo no se detallan en las fuentes .
Fluoroinmunoensayo
ZnTPP se utiliza en fluoroinmunoensayos, un tipo de inmunoensayo (prueba bioquímica) que mide la concentración de una sustancia en un fluido corporal
Mecanismo De Acción
Target of Action
Zinc meso-tetraphenylporphine (ZnTPP) is a type of porphyrin that has been used in various biological applications Porphyrins are known to interact with various biological molecules, including proteins and nucleic acids, due to their ability to form complex structures .
Mode of Action
The mode of action of ZnTPP involves its interaction with these biological targets. For instance, the molecular interactions of ZnTPP with dimethyl methylphosphonate (DMMP) have been investigated, showing that these interactions change the absorbance characteristics of the compound .
Biochemical Pathways
Given its use in molecular biology and fluoroimmunoassay, it can be inferred that zntpp may influence various biochemical pathways related to these fields .
Result of Action
Its use in light-emitting diodes suggests that it may have effects on photon emission and absorption . In a study, it was found that the interactions between ZnTPP and DMMP change the absorbance characteristics of the compound .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of ZnTPP. Factors such as temperature, pH, and the presence of other molecules can affect its interactions with its targets and its overall effectiveness .
Análisis Bioquímico
Biochemical Properties
Zinc meso-tetraphenylporphine has been used in various biochemical applications. For instance, it has been used in a fullerene-based photocatalyst (C60-ZnTPP) capable of regenerating NAD+ through oxidation of NADH by photogenerated holes . This process involves the interaction of this compound with NADH, a key molecule in cellular metabolism .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a photocatalyst in the regeneration of NAD+. This process is crucial for various cellular functions, including energy production and the regulation of several metabolic processes .
Molecular Mechanism
This compound and C60 are combined as a donor-acceptor structure with a robust internal electric field, ensuring ultrafast and long-lived charge separation and transfer . This is conducive to improving the performance of photocatalytic regeneration of NAD+, thereby influencing various molecular mechanisms within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated the ability to regenerate NAD+ within 5 hours under visible light illumination . This suggests that the compound has a significant temporal effect on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
This compound plays a role in the metabolic pathway involving the regeneration of NAD+ . NAD+ is a crucial cofactor in various enzymatic reactions, and its regeneration is essential for maintaining cellular metabolism .
Propiedades
Número CAS |
14074-80-7 |
|---|---|
Fórmula molecular |
C44H28N4Zn-2 |
Peso molecular |
678.1 g/mol |
Nombre IUPAC |
5,10,15,20-tetraphenylporphyrin-22,24-diide;zinc |
InChI |
InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |
Clave InChI |
FGEZGTKFMCNEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn+2] |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn] |
| 14074-80-7 | |
Descripción física |
Purple crystals; [Alfa Aesar MSDS] |
Sinónimos |
zinc tetraphenylporphyrin zinc(II) tetraphenylporphyrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc (ZnTPP)?
A1: ZnTPP has a molecular formula of C44H28N4Zn and a molecular weight of 678.16 g/mol.
Q2: How can ZnTPP be characterized spectroscopically?
A2: ZnTPP exhibits characteristic absorption bands in the UV-Vis spectrum, including a strong Soret band around 420 nm and weaker Q bands in the 500-600 nm region. [, , , , ] These bands are sensitive to axial ligation and changes in the porphyrin ring's electronic structure. [, , , , ] Additionally, NMR spectroscopy can provide information about the porphyrin ring's structure and dynamics. [, , ]
Q3: How does the solubility of ZnTPP vary in different solvents?
A3: ZnTPP exhibits varying solubility depending on the solvent polarity. It shows limited solubility in polar solvents like water but dissolves well in organic solvents like chloroform, toluene, and dichloromethane. [, , ]
Q4: Can ZnTPP be incorporated into polymeric matrices, and how does this affect its properties?
A4: Yes, ZnTPP can be incorporated into various polymeric matrices, including PMMA, PS, and cholesterol-bearing polymethacrylates. [, , ] This incorporation can alter its photophysical properties, such as fluorescence lifetime and triplet excited state lifetime, depending on the polymer and solvent used. [, ]
Q5: Does ZnTPP exhibit catalytic activity, and if so, in which reactions?
A5: While ZnTPP itself might not be a highly active catalyst for many reactions, it can be functionalized to enhance its catalytic properties. For example, incorporating imidazolium bromide groups into ZnTPP creates a bifunctional catalyst capable of efficiently catalyzing the cycloaddition of carbon dioxide and epoxides. []
Q6: What role does ZnTPP play in photocatalysis?
A6: ZnTPP can act as a photosensitizer in photocatalytic systems. [, , ] Upon absorbing light, it can transfer energy or electrons to other molecules, initiating chemical reactions. For example, ZnTPP has been used in photoredox catalysis to activate trithiocarbonate chain transfer agents for visible-light-induced radical polymerization. [, ]
Q7: How is computational chemistry used to study ZnTPP?
A7: Computational methods, like density functional theory (DFT), are used to investigate various aspects of ZnTPP, including the geometries of its excited states and radical ions, the effects of substituents on its electronic structure, and its interactions with other molecules. [, , ]
Q8: How do structural modifications of the porphyrin ring in ZnTPP affect its properties?
A8: Modifying the porphyrin ring, such as by introducing substituents or changing its conformation, can significantly impact ZnTPP's properties. For example, halogenation of the meso-phenyl groups can affect its redox potentials and interactions with axial ligands. [, , ] Similarly, conformational distortions from planarity can alter its absorption spectrum, redox properties, and reactivity. [, , ]
Q9: What are the known degradation pathways of ZnTPP?
A9: While specific degradation pathways for ZnTPP are not extensively covered in the provided papers, it's known that porphyrins can undergo photodegradation and oxidation under certain conditions. [] Further research is needed to understand the stability of ZnTPP in different environments and develop appropriate formulation strategies to enhance its stability and shelf life.
Q10: What analytical techniques are used to study the interactions of ZnTPP with other molecules?
A10: Various techniques are employed to study ZnTPP interactions, including UV-Vis spectroscopy to monitor spectral changes upon binding, [, , , , ] fluorescence spectroscopy to analyze quenching or enhancement effects, [, , , , ] and NMR spectroscopy to probe structural changes and binding constants. [, , ] Additionally, electrochemical methods like cyclic voltammetry can be used to study the redox properties of ZnTPP and its interactions with other molecules. [, ]
Q11: How is the formation of ZnTPP complexes with other molecules characterized?
A11: Characterization of ZnTPP complexes involves a combination of spectroscopic and analytical techniques. UV-Vis and fluorescence spectroscopy are employed to monitor spectral changes, such as shifts in absorption or emission bands, upon complex formation. [, , , , ] NMR spectroscopy can provide insights into the structure and dynamics of the complex, while X-ray crystallography can reveal the solid-state structure of crystalline complexes. [, , , , , ]
Q12: Are there alternative compounds to ZnTPP for specific applications?
A12: The choice of alternative compounds depends on the specific application. For instance, other metalloporphyrins, such as those containing copper, magnesium, or iron, can be employed in catalytic or photophysical applications. [, , , ] Additionally, other classes of molecules, such as phthalocyanines, can exhibit similar properties and serve as potential substitutes. [] Careful consideration of the specific requirements of each application is crucial when selecting alternatives to ZnTPP.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


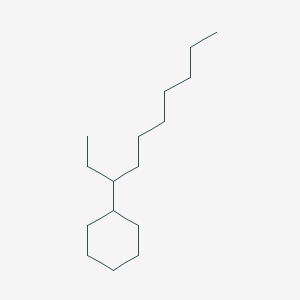

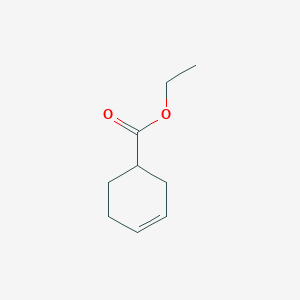
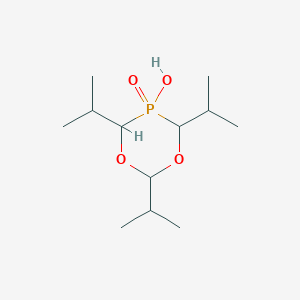
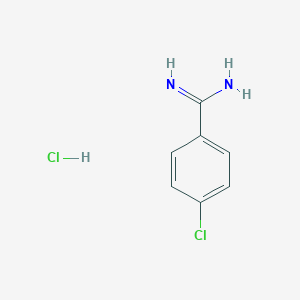
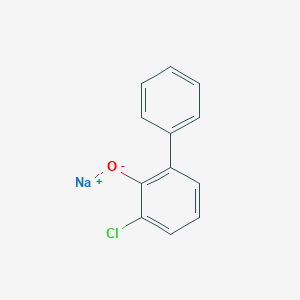
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
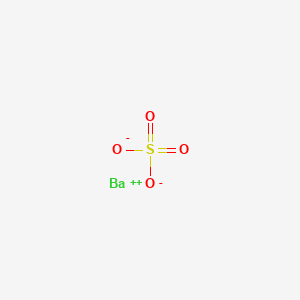
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
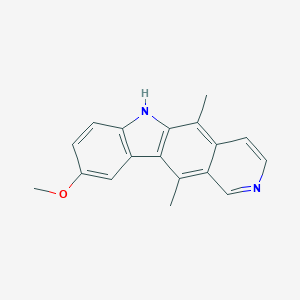
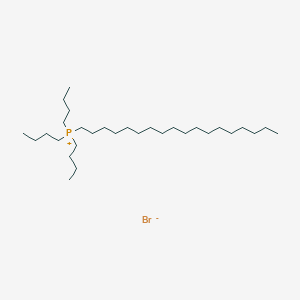
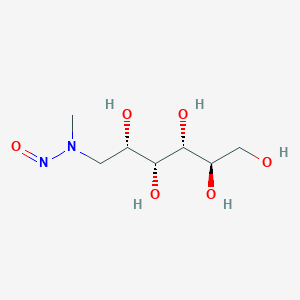
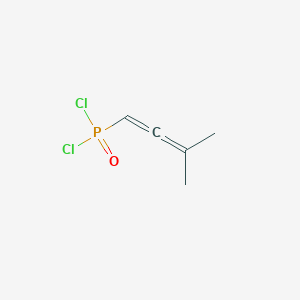
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
